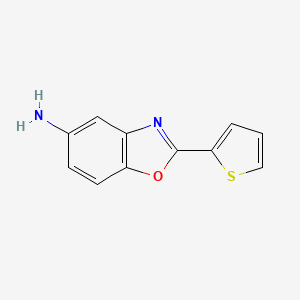

2-Thiophen-2-yl-benzooxazol-5-ylamine

Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing a common bond, form a cornerstone of organic and medicinal chemistry. These structures are prevalent in a vast array of natural products and synthetic molecules, exhibiting a wide range of biological activities and material properties. The fusion of different heterocyclic rings can lead to unique electronic and steric properties that are not present in the individual components. The benzooxazole ring system, a fusion of a benzene (B151609) ring and an oxazole ring, is a classic example of a benzo-fused heterocycle that is readily synthesized and modified. The incorporation of a thiophene (B33073) ring at the 2-position of the benzooxazole core, as seen in 2-Thiophen-2-yl-benzooxazol-5-ylamine, creates a conjugated system with potential for interesting photophysical and electronic properties.

Significance of Benzooxazole Scaffolds in Academic Investigations

The benzooxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous benzooxazole-containing compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The rigid, planar nature of the benzooxazole ring system provides a well-defined orientation for substituents, which can be crucial for specific receptor interactions. The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives, a versatile method that allows for the introduction of diverse functionalities. mdpi.com The presence of the 5-amino group in the target molecule offers a key site for further chemical modification, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Role of Thiophene Moieties in Chemical Biology and Advanced Materials

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another critical building block in modern chemistry. Its structural similarity to benzene allows it to act as a bioisostere in medicinal chemistry, where the replacement of a phenyl ring with a thiophene ring can modulate a compound's biological activity and pharmacokinetic properties. Thiophene derivatives are known to possess a broad range of therapeutic applications.

Beyond its role in chemical biology, the electron-rich nature of the thiophene ring makes it a key component in the development of advanced organic materials. Thiophene-based polymers and small molecules are extensively used in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability of the sulfur atom's lone pairs to participate in π-conjugation contributes to the excellent charge-transport properties of these materials.

Rationale for Research on Hybrid Benzooxazole-Thiophene Systems

The rationale for investigating hybrid systems like this compound lies in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores or functional moieties into a single molecule to create a new chemical entity with potentially enhanced or entirely new properties. In this case, the fusion of the biologically active benzooxazole scaffold with the electronically versatile thiophene ring is expected to yield compounds with unique characteristics.

The potential benefits of such a hybrid system include:

Synergistic Biological Activity: The combined structure may exhibit enhanced potency or a broader spectrum of activity compared to its individual components.

Novel Photophysical Properties: The extended π-conjugated system formed by the linkage of the two aromatic rings could lead to interesting fluorescence or other photophysical behaviors, making them candidates for use as molecular probes or in optoelectronic devices.

Modulated Physicochemical Properties: The thiophene moiety can influence the lipophilicity, solubility, and metabolic stability of the parent benzooxazole, which are critical parameters in drug design.

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound and its derivatives is multifaceted, with objectives that span from fundamental chemical synthesis to the exploration of practical applications.

Key research objectives include:

Development of Efficient Synthetic Routes: A primary goal is to establish robust and high-yielding synthetic methodologies for the preparation of the target compound and its analogues. A plausible synthetic approach could involve the condensation of 2-amino-4-nitrophenol (B125904) with thiophene-2-carboxylic acid or its derivatives, followed by the reduction of the nitro group to the desired amine. researchgate.net

Thorough Physicochemical Characterization: Detailed characterization of the molecule's structure and properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography is essential for confirming its identity and understanding its three-dimensional structure.

Investigation of Biological Activity: A significant area of research involves screening the compound and its derivatives for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, to identify potential therapeutic leads. nih.govnih.gov

Exploration of Material Properties: The photophysical and electronic properties of the compound are of interest for its potential application in organic electronics. Studies may focus on its absorption and emission spectra, fluorescence quantum yield, and charge transport characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSQBVAYYVOKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349574 | |

| Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52331-74-5 | |

| Record name | 2-(2-Thienyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52331-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Thiophen 2 Yl Benzooxazol 5 Ylamine and Analogues

Established Synthetic Pathways for 2-Substituted Benzooxazoles

The benzooxazole moiety is a cornerstone of many biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to a variety of reliable methods. The most common precursor for the benzooxazole ring is 2-aminophenol (B121084), which can undergo cyclization with various carbonyl compounds or their equivalents.

Oxidative Condensation Reactions

A primary and widely used method for synthesizing 2-substituted benzooxazoles is the condensation of 2-aminophenols with aldehydes, followed by an oxidative cyclization. nih.govresearchgate.net This reaction typically proceeds by the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzooxazole ring. To construct 2-thiophen-2-yl-benzooxazol-5-ylamine, a suitably substituted 2-aminophenol (e.g., 4-amino-2-aminophenol) would be reacted with thiophene-2-carboxaldehyde.

Various catalysts and oxidizing agents have been employed to facilitate this transformation, including air, molecular oxygen, and chemical oxidants. researchgate.net The choice of catalyst can significantly influence reaction conditions and yields. For instance, metal catalysts are often used, but metal-free approaches are also well-established. nih.gov

Table 1: Examples of Oxidative Condensation Conditions for Benzooxazole Synthesis

| Catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Air | DMF | 80 | 83-95 | rsc.org |

| O₂ | K₂CO₃, DMF | 80 | Good to Excellent | rsc.org |

| H₂O₂ | Ethanol, MTAMO | 50 | 90-96 | rsc.org |

| Elemental Sulfur | N/A | N/A | N/A | rsc.org |

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers powerful and versatile methods for constructing benzooxazole rings. These reactions often involve the intramolecular cyclization of precursors like o-haloanilides. nih.gov Catalysts based on copper, palladium, iron, and ruthenium have been extensively studied for these transformations. researchgate.net

For example, copper-catalyzed methods can facilitate the cyclization of o-bromoaryl derivatives with amides or nitriles. organic-chemistry.org A sequential one-pot procedure involving an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure, can also yield 2-substituted benzooxazoles. organic-chemistry.org These metal-catalyzed approaches are valued for their broad substrate scope and high efficiency.

Table 2: Selected Metal-Catalyzed Syntheses of 2-Substituted Benzooxazoles

| Metal Catalyst | Reaction Type | Precursors | Key Features |

| Copper(II) oxide nanoparticles | Intramolecular cyclization | o-bromoaryl derivatives | Heterogeneous, recyclable catalyst organic-chemistry.org |

| Palladium | Aminocarbonylation/cyclization | Aryl bromides, 2-aminophenols | One-pot procedure, broad scope organic-chemistry.org |

| Iron | Hydrogen transfer/redox condensation | o-hydroxynitrobenzenes, alcohols | Forms benzooxazoles, benzothiazoles, and benzimidazoles organic-chemistry.org |

| Nickel(II) complex | Intramolecular cyclization | 2-aminophenol, aromatic aldehydes | Low catalyst loading, high yield rsc.org |

Transition Metal-Free Synthetic Strategies

Concerns over metal contamination in final products, particularly in pharmaceutical applications, have driven the development of transition metal-free synthetic routes. researchgate.net These methods often rely on the use of alternative activating agents or promoters.

One notable strategy involves the use of triflic anhydride (Tf₂O) and a base like 2-fluoropyridine to activate tertiary amides for reaction with 2-aminophenols. This process involves a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination to furnish the 2-substituted benzooxazole. mdpi.comnih.gov Another approach utilizes imidazolium chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives, providing moderate to excellent yields without the need for other additives. nih.govmdpi.com Iodine-mediated reactions also represent a viable metal-free option for these cyclizations. nih.gov

Green Chemistry Approaches to Benzooxazole Formation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzooxazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents (like water or ethanol), reusable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. ijpsonline.comorgchemres.org

For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org The use of magnetically separable nanocatalysts, such as Ag@Fe₂O₃ core-shell nanoparticles, allows for easy recovery and reuse of the catalyst, aligning with green chemistry principles. ckthakurcollege.net Ultrasound irradiation has also been shown to promote the synthesis of benzooxazoles, often leading to shorter reaction times and high yields under solvent-free conditions. nih.govnih.gov

Table 3: Green Synthetic Approaches to Benzooxazoles

| Method | Catalyst/Conditions | Key Advantages | Reference |

| Ultrasound Irradiation | Fe₃O₄-supported Lewis acidic ionic liquid | Solvent-free, short reaction time (30 min), catalyst reusability | rsc.orgnih.gov |

| Nanocatalysis | Magnetically separable Ag@Fe₂O₃ | Room temperature, biodegradable solvent, high yields (88-97%) | ckthakurcollege.net |

| Aqueous Media | Samarium triflate | Reusable catalyst, mild conditions | organic-chemistry.org |

| Grinding Method | Potassium-ferrocyanide | Solvent-free, very short reaction time (<2 min), high yields (87-96%) | rsc.org |

Synthetic Routes to Functionalized Thiophene (B33073) Derivatives

The thiophene ring is the second key structural component of this compound. The synthesis of functionalized thiophenes is crucial for introducing the necessary connectivity and substituents for the final molecule.

Gewald Reaction and Related Multicomponent Syntheses

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The process starts with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org

The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting carbonyl compound and the α-cyanoester. umich.eduderpharmachemica.com Modifications to the classic Gewald reaction, including the use of microwave assistance, have been shown to reduce reaction times and improve yields. organic-chemistry.orgwikipedia.org This methodology is particularly relevant for synthesizing thiophene precursors that could be further elaborated to form the thiophene-2-carboxaldehyde needed for condensation with the aminophenol.

Electrophilic Aromatic Substitution on Thiophene Rings

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In the context of 2-aryl-benzoxazole systems where the aryl group is thiophene, electrophilic substitution reactions are expected to occur preferentially on the thiophene ring rather than the benzoxazole (B165842) system, which is generally less reactive. The position of substitution on the thiophene ring is directed by the existing substituent at the 2-position.

Research on analogous structures, such as 2-(thiophen-2-yl) nih.govresearchgate.netthiazolo[4,5-f]quinoline, has shown that electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation, occur exclusively at the 5-position of the thiophene ring researchgate.net. This high regioselectivity is attributed to the activating effect of the sulfur atom and the directing influence of the benzoxazole (or analogous heterocyclic) group. The mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized carbocation intermediate (the sigma complex or "onium" intermediate), followed by the loss of a proton to restore aromaticity researchgate.netmasterorganicchemistry.com.

Common electrophilic substitution reactions applicable to the thiophene moiety in these systems include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent to introduce a halogen atom (e.g., -Br).

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR).

Functional Group Interconversions on Thiophene Systems

Once functional groups are introduced onto the thiophene ring via electrophilic substitution, they can be further modified through various interconversions. These transformations are crucial for synthesizing a diverse range of analogues. For instance, a nitro group introduced at the 5-position of the thiophene ring can be reduced to an amino group, which can then undergo a variety of reactions such as acylation or diazotization.

Similarly, carboxylic acid functionalities on the thiophene ring can be converted into other functional groups. For example, a 2-thiophenecarboxylic acid derivative can be converted to its corresponding acid chloride, which is a versatile intermediate. This acid chloride can then be reacted with ammonia to form an amide, which can be subsequently dehydrated to a nitrile beilstein-journals.org. These interconversions allow for the synthesis of a wide array of derivatives with different electronic and steric properties.

Convergent Synthesis Strategies for this compound

Convergent synthesis is the most common and efficient approach for constructing the this compound molecule. This strategy involves the independent synthesis of key building blocks, which are then coupled together in the final stages of the synthesis.

Synthesis of Key Precursors

The primary precursors for the synthesis of this compound are a substituted 2-aminophenol and a 2-thiophene carbonyl derivative.

Substituted 2-Aminophenols: The key precursor for the benzoxazole portion is typically a 2,4-diaminophenol derivative. A common synthetic route starts from 4-nitro-2-aminophenol. This starting material can be condensed with a suitable thiophene derivative, followed by the reduction of the nitro group to an amine. For instance, the synthesis of the analogous 2-(pyridin-2-yl)benzo[d]oxazol-5-amine involves the condensation of 4-nitro-2-aminophenol with 2-picolinic acid, followed by reduction of the nitro group using Raney nickel and hydrazine nih.gov. This methodology is directly applicable to the synthesis of the target compound. The synthesis of various N-functionalized 2-aminophenols can also be achieved through dehydrogenative aromatization of cyclohexanone derivatives nih.gov.

2-Thiophene Carboxaldehydes/Acids: The thiophene moiety is typically introduced as 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid. 2-Thiophenecarboxaldehyde can be synthesized via the Vilsmeier-Haack reaction, where thiophene is formylated using a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride or thionyl chloride google.comorgsyn.org. Another approach involves the use of thiophene, solid phosgene, and DMF google.com. 2-Thiophenecarboxylic acid can be prepared by the oxidation of 2-thiophenecarboxaldehyde or through the carbonation of 2-thienyllithium, which is generated by the lithiation of thiophene.

Coupling and Cyclization Steps for Target Compound Formation

The formation of the benzoxazole ring is the key step in the synthesis. This is typically achieved by the condensation of the substituted 2-aminophenol with the 2-thiophene carbonyl derivative, followed by cyclization.

Several methods have been reported for the synthesis of 2-aryl benzoxazoles researchgate.netorganic-chemistry.org:

Condensation with Carboxylic Acids: A substituted 2-aminophenol can be condensed with 2-thiophenecarboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures nih.gov.

Condensation with Aldehydes: The reaction of a substituted 2-aminophenol with 2-thiophenecarboxaldehyde leads to the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. Various oxidizing agents and catalysts can be employed for this step rsc.orgmdpi.com.

Condensation with Thioamides: A triphenylbismuth dichloride-promoted cyclodesulfurization reaction between a 2-aminophenol and a thioamide can also yield the 2-substituted benzoxazole beilstein-journals.org.

From Tertiary Amides: A method using triflic anhydride (Tf₂O) and 2-fluoropyridine allows for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols through a cascade reaction involving activation, nucleophilic addition, and intramolecular cyclization nih.govmdpi.com.

For the synthesis of this compound, a plausible route involves the condensation of 4-nitro-2-aminophenol with 2-thiophenecarboxaldehyde to form 5-nitro-2-(thiophen-2-yl)benzo[d]oxazole. The final step would then be the reduction of the nitro group to the desired 5-amino group.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for achieving high yields and purity of the final product. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time.

For the synthesis of 2-substituted benzoxazoles from 2-aminophenols and amides, studies have shown that the choice of solvent can significantly impact the yield, with dichloromethane (DCM) often being superior to others like dichloroethane (DCE), tetrahydrofuran (THF), or toluene mdpi.com. The reaction temperature is another crucial factor; while some reactions proceed well at room temperature, others may require heating to achieve a reasonable reaction rate and yield mdpi.comnih.gov.

The stoichiometry of the reactants is also important. For instance, in the Tf₂O-promoted synthesis, the optimal ratio of the amide to the 2-aminophenol was found to be 1.1:1 to achieve the highest yield mdpi.com. Catalyst loading is another parameter that is fine-tuned. In a metal-free synthesis of 2-substituted benzoxazoles using imidazolium chloride as a promoter, the amount of the promoter and the reaction temperature were systematically varied to maximize the product yield nih.govmdpi.com.

Table 1: Optimization of Reaction Conditions for a Representative Benzoxazole Synthesis This table is a representative example based on general findings in the literature for analogous syntheses.

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst/Promoter | Yield (%) |

| 1 | DCM | Room Temp | 1 | Tf₂O, 2-F-Pyr | ~95 |

| 2 | DCE | 90 | 1 | Tf₂O, 2-F-Pyr | Lower |

| 3 | DMA | 140 | 8 | Imidazolium-Cl | ~18 |

| 4 | DMA | 160 | 8 | Imidazolium-Cl | ~60 |

Derivatization and Analog Synthesis of this compound

The synthesis of analogues of this compound can be achieved through several strategies. One approach is to use different substituted precursors during the convergent synthesis. For example, using variously substituted 2-aminophenols or 2-thiophene carboxaldehydes/acids would lead to analogues with different substitution patterns on the benzoxazole or thiophene rings, respectively nih.govnitrkl.ac.in.

Another major strategy is the derivatization of the final molecule. The 5-amino group on the benzoxazole ring is a key handle for derivatization. It can be acylated to form amides, alkylated, or used in the formation of ureas and thioureas. These modifications can significantly alter the physicochemical properties of the parent molecule.

Furthermore, as discussed in section 2.2.2, the thiophene ring can undergo electrophilic aromatic substitution, primarily at the 5-position. This allows for the introduction of a wide range of functional groups, leading to a diverse library of analogues. For example, nitration followed by reduction would yield an amino group on the thiophene ring, which can be further functionalized.

The synthesis of 2-arylbenzoxazoles with various functional groups such as methyl, methoxy, or halogens on either the benzoxazole or the aryl ring has been extensively demonstrated in the literature, providing a clear roadmap for the synthesis of a wide range of analogues of the title compound mdpi.comrsc.org.

Structural Modifications at the Benzooxazole Amine Position

The primary amine at the 5-position of the 2-thiophen-2-yl-benzooxazole core is a versatile functional group that readily undergoes a variety of chemical transformations, allowing for the synthesis of a wide array of N-functionalized derivatives. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-(thiophen-2-yl)benzo[d]oxazol-5-yl)acetamide. The conditions for these reactions are generally mild, and the products can be isolated in good yields. Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are essential for characterizing these acylated products.

N-Alkylation: The synthesis of N-alkyl derivatives can be achieved through reactions with alkyl halides. The reactivity of the amine allows for the introduction of various alkyl groups, from simple methyl or ethyl groups to more complex moieties. The choice of base and solvent is critical to control the degree of alkylation and prevent side reactions.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium intermediate is highly reactive and can be subjected to a variety of nucleophilic substitution reactions, a process broadly known as the Sandmeyer reaction. researchgate.netmdpi.com This provides a powerful tool for introducing a wide range of substituents at the 5-position, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, thereby dramatically altering the electronic and steric profile of the molecule.

| Reaction Type | Reagent(s) | Product Functional Group | Reference Analogue |

| N-Acylation | Acyl chloride/anhydride, Base | Amide (-NHCOR) | Urea derivatives of 2-aryl-benzothiazol-5-amines nih.gov |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine (-NHR, -NR2) | N-alkyl-1,3-dihydro-2,1-benzisoxazoles nih.gov |

| Diazotization | NaNO2, HCl (aq) | Diazonium salt (-N2+) | General Sandmeyer Reaction researchgate.netmdpi.com |

| Sandmeyer (Halogenation) | CuX (X = Cl, Br) | Halogen (-X) | General Sandmeyer Reaction researchgate.netmdpi.com |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) | General Sandmeyer Reaction researchgate.netmdpi.com |

Substituent Effects on the Thiophene Moiety

Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). wikipedia.org Common electrophilic substitution reactions include halogenation (e.g., with NBS or Br2), nitration (e.g., with HNO3/H2SO4), and Friedel-Crafts acylation (e.g., with an acyl chloride and a Lewis acid). The 2-benzooxazolyl group is expected to be deactivating and direct incoming electrophiles to the 5-position of the thiophene ring. The presence of other activating or deactivating groups on the thiophene ring will further modulate this reactivity and regioselectivity. For instance, the synthesis of 2-(5-halo-thiophen-2-yl)benzooxazoles would introduce a halogen atom that can further influence the electronic properties or serve as a handle for subsequent cross-coupling reactions.

Impact on Physicochemical Properties: The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano, halogens) onto the thiophene ring can alter the electron density distribution across the entire molecule. This, in turn, affects properties such as UV-visible absorption, fluorescence, and redox potentials. For example, extending the π-conjugation by introducing styryl groups at the thiophene ring can lead to significant shifts in the absorption and emission spectra. nih.gov

| Substituent Type | Example | Expected Effect on Thiophene Reactivity | Potential Impact on Molecular Properties |

| Electron-donating | -CH3, -OCH3 | Increased reactivity towards electrophiles | Bathochromic shift in UV-Vis absorption |

| Electron-withdrawing | -NO2, -CN, -Br | Decreased reactivity towards electrophiles | Hypsochromic shift in UV-Vis absorption, altered redox potential |

| Halogen | -Cl, -Br | Deactivating but ortho-, para-directing | Potential for further functionalization via cross-coupling |

Regioisomeric and Stereoisomeric Investigations

The synthesis of substituted this compound analogues can lead to the formation of various regioisomers and, in the case of chiral substituents, stereoisomers.

Regioisomerism: Regioisomers can arise from the position of the thiophene ring attachment to the benzooxazole core (e.g., 2-(thiophen-3-yl) vs. 2-(thiophen-2-yl)) or the placement of substituents on either the thiophene or the benzooxazole ring system. The synthesis of 2-(thiophen-3-yl)benzo[d]oxazol-5-ylamine, for example, would result in a regioisomer with different electronic and steric properties compared to the 2-thienyl analogue. The synthesis of such isomers often requires specifically substituted starting materials. For instance, the condensation of 4-amino-2-nitrophenol with thiophene-3-carboxaldehyde, followed by reduction of the nitro group, would be a plausible route to the 2-(thiophen-3-yl) isomer. Comparing the spectroscopic and physicochemical properties of these regioisomers is crucial for understanding structure-property relationships.

Stereoisomerism: While the core this compound is achiral, the introduction of chiral centers, for instance, through N-alkylation with a chiral alkyl halide or by incorporating a chiral substituent on the thiophene ring, would lead to the formation of enantiomers or diastereomers. The synthesis and separation of these stereoisomers would be necessary to evaluate their specific properties, particularly in biological contexts where stereochemistry often plays a critical role in molecular recognition.

Systematic studies on the synthesis and characterization of these various isomers are essential for building a comprehensive understanding of the chemical space accessible from the this compound scaffold.

Advanced Computational and Spectroscopic Characterization of 2 Thiophen 2 Yl Benzooxazol 5 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. For a conjugated system like 2-Thiophen-2-yl-benzooxazol-5-ylamine, these methods provide deep insights into its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and optimized geometry of molecules. semanticscholar.org For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311+G(d), are employed to predict its structural parameters. mdpi.com

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Thiophene-Benzoxazole Dihedral Angle | 5° - 25° | Defines the twist between the two main heterocyclic rings. |

| C-C Bond Length (Thiophene Ring) | 1.37 - 1.44 Å | Typical bond lengths within the thiophene (B33073) aromatic system. |

| C-O Bond Length (Oxazole Ring) | 1.36 - 1.38 Å | Characteristic C-O bond distance in the benzoxazole (B165842) moiety. |

| C-N Bond Length (Oxazole Ring) | 1.30 - 1.39 Å | Characteristic C-N bond distances within the benzoxazole system. |

Note: Data is extrapolated from computational studies on structurally related thiophene and benzoxazole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the excited-state properties of molecules and simulating their electronic absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

The electronic transitions are anticipated to be predominantly of π-π* character, arising from the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated framework. The presence of the electron-donating amino group and the extended π-system is expected to result in absorption bands in the UV-visible region. However, it is noted that TD-DFT calculations for thiophene-containing compounds can sometimes yield qualitatively incorrect results, such as incorrect ordering of excited states, and may require validation with more advanced computational methods. ethz.chacs.org

Table 2: Predicted Electronic Absorption Properties of this compound in Gas Phase based on TD-DFT Calculations of Similar Compounds.

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 340 - 380 | > 0.8 | HOMO → LUMO |

Note: These values are estimations based on TD-DFT studies of various 2-aryl-benzoxazole and thiophene derivatives. The actual values may vary. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the amino group, reflecting its electron-donating nature. The LUMO, conversely, is likely distributed across the entire π-conjugated system of the thiophene and benzoxazole rings. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. semanticscholar.org DFT calculations provide reliable estimates of these orbital energies and their distributions.

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -5.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Note: Data is derived from DFT calculations on substituted benzothiazole (B30560) and benzoxazole derivatives. semanticscholar.orgresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are vital for predicting how a ligand might interact with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a protein. Benzoxazole and thiophene scaffolds are present in numerous known enzyme inhibitors. hep.com.cnnih.gov Docking studies on similar benzoxazole derivatives against targets like DNA gyrase and various kinases have revealed common interaction patterns. researchgate.netnih.gov

Key predicted interactions for this compound would likely include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as acceptors.

Hydrophobic Interactions: The aromatic surfaces of the thiophene and benzoxazole rings can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

π-π Stacking: The planar aromatic rings can form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding.

Table 4: Illustrative Example of Predicted Docking Interactions for a Benzoxazole-Based Ligand with a Protein Target (e.g., DNA Gyrase).

| Interaction Type | Potential Interacting Residues | Predicted Docking Score (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Aspartic Acid, Serine, Glycine | -6.0 to -8.0 |

| Hydrophobic Interaction | Valine, Leucine, Isoleucine |

Note: This table represents typical interactions and scores observed for benzoxazole derivatives in molecular docking studies and serves as a predictive model. researchgate.netresearchgate.net

Conformational analysis is used to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the thiophene and benzoxazole rings.

By systematically rotating this bond and calculating the corresponding energy using quantum mechanical or molecular mechanics methods, an energy landscape can be generated. This landscape reveals the lowest-energy conformers (global and local minima) and the transition states (saddle points) that separate them. It is generally expected that conformers with minimal steric hindrance and maximal π-orbital overlap (i.e., more planar structures) will be the most stable. Understanding the conformational preferences is crucial as the biologically active conformation of a ligand is often one of its low-energy states. nih.gov

Virtual Screening Approaches for Target Identification

Virtual screening (VS) is a computational methodology instrumental in modern drug discovery for identifying potential biological targets for a given compound. This approach saves significant time and resources compared to traditional high-throughput screening. For a molecule like this compound, which contains a benzoxazole moiety, VS can predict its interactions with a wide array of proteins, including enzymes, receptors, and nucleic acids. researchgate.netnih.gov

The process can be broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method, also known as docking, relies on the known three-dimensional structure of a potential protein target. mdpi.com A library of compounds is computationally "docked" into the binding site of the protein, and scoring functions are used to estimate the binding affinity. For this compound, SBVS could be employed to screen against proteins where benzoxazole or thiophene derivatives have previously shown activity. For instance, benzoxazoles are known to target bacterial DNA topoisomerases and have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cyclooxygenase (COX-2). researchgate.netresearchgate.net Similarly, thiophene-containing compounds have been identified as potent inhibitors of kinases such as BRAF(V600E) through virtual screening. nih.govnih.gov The screening process would involve docking the compound into the active sites of these proteins to predict its binding mode and affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of a target is unknown, LBVS can be utilized. This approach uses the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds with similar features (pharmacophores) or shapes. Given the structural similarity of this compound to known bioactive molecules, LBVS could identify potential targets by comparing its structural and electronic features to databases of compounds with established biological activities. frontiersin.org

Potential targets for this compound, suggested by the activities of related heterocyclic compounds, are diverse. They include, but are not limited to, protein kinases, enzymes crucial for microbial survival, and proteins involved in cancer progression. researchgate.netnih.gov Computational studies on similar benzoxazole derivatives have identified potential interactions with targets like the HIV-1 nucleocapsid protein and various receptors implicated in cancer. nih.govbiotech-asia.org

Spectroscopic Elucidation Methodologies

Spectroscopic techniques are indispensable for the structural confirmation and characterization of newly synthesized chemical compounds. A combination of NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy provides a comprehensive understanding of the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzoxazole ring, the thiophene ring, and the amine group. Based on data from structurally related compounds, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. nih.gov The amine protons usually appear as a broad singlet, the position of which can be influenced by the solvent and concentration. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbons of the aromatic rings (benzoxazole and thiophene) are expected in the δ 100-165 ppm range. The C=N carbon of the oxazole ring is typically found in the more downfield region of this range.

The predicted NMR data is summarized in the tables below.

Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet |

| Benzoxazole (H-4) | 7.2 - 7.4 | Doublet |

| Benzoxazole (H-6) | 6.7 - 6.9 | Doublet of Doublets |

| Benzoxazole (H-7) | 7.4 - 7.6 | Doublet |

| Thiophene (H-3') | 7.2 - 7.3 | Doublet of Doublets |

| Thiophene (H-4') | 7.0 - 7.1 | Doublet of Doublets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoxazole (C-2) | 160 - 163 |

| Benzoxazole (C-3a) | 148 - 151 |

| Benzoxazole (C-4) | 110 - 112 |

| Benzoxazole (C-5) | 142 - 145 |

| Benzoxazole (C-6) | 114 - 116 |

| Benzoxazole (C-7) | 118 - 120 |

| Benzoxazole (C-7a) | 138 - 140 |

| Thiophene (C-2') | 132 - 135 |

| Thiophene (C-3') | 128 - 130 |

| Thiophene (C-4') | 127 - 129 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most notable bands would be the N-H stretching vibrations from the primary amine group, which typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. scispace.com The C=N stretching vibration of the oxazole ring is expected around 1650 cm⁻¹. nih.gov The spectrum would also show absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ range. The C-O-C ether linkage within the benzoxazole ring typically shows a strong absorption band around 1250 cm⁻¹. esisresearch.org The presence of the thiophene ring would be indicated by a C-S stretching vibration, though this can be weak and appear in the fingerprint region (below 800 cm⁻¹). nih.gov

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Imine (C=N) | Stretch | 1640 - 1660 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1240 - 1270 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₈N₂OS, giving it a molecular weight of approximately 216.26 g/mol . scbt.com

In an electron impact (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 216. The fragmentation pattern would be characteristic of the linked heterocyclic systems. Key fragmentation pathways could include:

Cleavage of the bond between the thiophene and benzoxazole rings: This would lead to fragments corresponding to the thiophene-carbonyl cation and the aminobenzoxazole radical, or vice versa.

Fragmentation of the benzoxazole ring: This can occur through the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Fragmentation of the thiophene ring: The thiophene ring can undergo cleavage, leading to characteristic sulfur-containing fragments. nih.govarkat-usa.org

Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 188 | [M - CO]⁺ |

| 134 | [Aminobenzoxazole]⁺ fragment |

| 111 | [Thiophene-C=O]⁺ fragment |

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The extensive π-conjugated system of this compound, which includes the thiophene and benzoxazole rings, is expected to result in strong absorption in the UV region.

The spectrum would likely be characterized by intense absorption bands corresponding to π → π* transitions. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nature of the benzoxazole system creates a "push-pull" or intramolecular charge transfer (ICT) character, which can shift the absorption maxima to longer wavelengths (a bathochromic shift). mdpi.comnih.gov The absorption spectrum might show multiple bands, with a main absorption maximum (λ_max) likely in the 300-400 nm range. The exact position of λ_max can be influenced by the solvent's polarity, a phenomenon known as solvatochromism. More polar solvents may stabilize the excited state, leading to a shift in the absorption wavelength.

Expected UV-Visible Absorption Data

| Electronic Transition | Expected λ_max (nm) | Notes |

|---|---|---|

| π → π* | 300 - 400 | High-intensity absorption due to the extended conjugated system. |

Potential Research Applications and Future Directions in 2 Thiophen 2 Yl Benzooxazol 5 Ylamine Research

Exploration in Functional Materials Science

The unique combination of an electron-rich thiophene (B33073) ring and a fluorescent benzoxazole (B165842) core, functionalized with an amino group, provides a strong foundation for the development of novel functional materials. This structure is indicative of a donor-π-acceptor (D-π-A) system, where the amine group can act as an electron donor, the benzoxazole as an acceptor, and the thiophene ring as the π-conjugated bridge.

The field of organic electronics leverages carbon-based molecules to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Thiophene-containing oligomers and polymers are widely recognized for their excellent charge transport properties and are frequently used as semiconductors in these devices. beilstein-journals.orgacs.org The planar and electron-rich nature of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge mobility.

The benzoxazole component is also significant, as many benzoxazole derivatives are known for their high fluorescence quantum yields and are used as emitters or dopants in OLEDs. researchgate.netsigmaaldrich.com The introduction of a thiophene ring linked to a benzoxazole can create materials with tunable photophysical properties. frontiersin.org Specifically, the structure of 2-Thiophen-2-yl-benzooxazol-5-ylamine suggests its potential as an emissive material in OLEDs. The D-π-A architecture can lead to efficient intramolecular charge transfer (ICT), which is a key mechanism for generating light in many OLED emitters. beilstein-journals.orgnih.gov The amino group at the 5-position of the benzoxazole can further enhance the electron-donating strength, potentially red-shifting the emission color and improving device efficiency. rsc.org Research in this area would focus on synthesizing and characterizing the photophysical and electronic properties of this compound and its derivatives for use in next-generation displays and lighting.

Table 1: Potential Applications in Organic Electronics

| Application Area | Role of this compound | Key Structural Features |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer Material or Dopant | Donor-π-Acceptor architecture, high fluorescence potential from the benzoxazole core. |

| Organic Field-Effect Transistors (OFETs) | p-type Semiconductor | Electron-rich thiophene ring promoting charge transport. |

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, enabling its detection. Both benzoxazole and thiophene derivatives are established platforms for the design of fluorescent chemosensors. nih.govnih.gov The benzoxazole core is inherently fluorescent, and its emission can be modulated by substituents and its environment. mdpi.com

The this compound structure is well-suited for this application. The amine group can serve as a binding site for metal ions or other analytes. nih.gov Upon binding, the electronic properties of the entire conjugated system would be altered, leading to a detectable change in the fluorescence emission, such as enhancement (turn-on), quenching (turn-off), or a shift in wavelength (ratiometric sensing). acs.org For instance, derivatives of 2-arylbenzoxazole have been developed as fluorescent probes for various ions. mdpi.com The thiophene linker can also play a role in modulating the photophysical response. Future research could involve creating a library of derivatives based on this scaffold to target specific ions, anions, or biomolecules for applications in environmental monitoring and medical diagnostics.

Role in Agrochemical Discovery Research

The search for new and effective agrochemicals is driven by the need to manage pests and diseases while addressing resistance and environmental concerns. Heterocyclic compounds form the basis of many successful agricultural products.

Benzoxazole and its bioisostere, benzothiazole (B30560), are recognized as important scaffolds in the discovery of new agrochemicals with a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.netnih.gov Similarly, thiophene-containing compounds have demonstrated potent antimicrobial and antifungal activities against various plant pathogens. bohrium.comnih.govresearchgate.netnih.gov

The combination of both the benzoxazole and thiophene rings in this compound suggests a high potential for biological activity. The structure-activity relationship (SAR) of benzoxazole derivatives indicates that substituents can significantly influence their biological effects. researchgate.net The amine group at the 5-position provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of compounds for screening. Research efforts would focus on synthesizing analogs and evaluating their efficacy against a range of fungal, bacterial, and viral plant pathogens, as well as their potential herbicidal or insecticidal properties. This could lead to the identification of new lead compounds for the development of next-generation crop protection agents.

Table 2: Potential Agrochemical Activities

| Activity | Rationale |

|---|---|

| Fungicidal | Both benzoxazole and thiophene scaffolds are known to exhibit antifungal properties. mdpi.comresearchgate.net |

| Bactericidal | Benzoxazole derivatives have shown activity against plant-pathogenic bacteria. nih.gov |

| Virucidal | Related benzothiazole structures have been developed into commercial antiviral agents for plants. mdpi.com |

Strategic Development in Medicinal Chemistry Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic activities. nih.gov

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for drug discovery. The this compound molecule represents a novel and promising scaffold. 2-Arylbenzoxazoles are being actively investigated as inhibitors of various enzymes and as receptor antagonists. acs.orgnih.govnih.gov For instance, they have been identified as potential inhibitors of kinases, which are important targets in cancer therapy. nih.govresearchgate.net

The thiophene moiety can influence the compound's shape, electronic distribution, and metabolic stability, which are critical factors for biological activity. researchgate.netnih.gov The amine group is particularly important as it can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets, and it also serves as a point for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The rational design of new drugs could involve using this scaffold as a starting point. By systematically modifying the thiophene and benzoxazole rings and derivatizing the amine group, medicinal chemists can explore the chemical space around this core to develop new therapeutic agents for a variety of diseases. capes.gov.br

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Arylbenzoxazoles |

Application in Fragment-Based Drug Discovery and Lead Optimization

The structure of this compound is an archetypal example of a molecule well-suited for fragment-based drug discovery (FBDD). FBDD is a powerful strategy in drug development that begins by identifying small chemical fragments that bind weakly to a biological target. These initial hits are then progressively elaborated and optimized to create more potent and selective ligands.

The thiophene and benzoxazole moieties are considered "privileged fragments" in medicinal chemistry, as they are frequently found in biologically active compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene (B151609) ring and is present in numerous FDA-approved drugs. Similarly, the benzoxazole scaffold is a cornerstone of many compounds with a wide array of pharmacological activities. nih.gov

The initial identification of a fragment like 2-(thiophen-2-yl)acetic acid has served as a starting point for developing potent enzyme inhibitors. nih.gov In a hypothetical FBDD campaign, this compound could serve as a foundational hit. Lead optimization would then involve systematically modifying its structure to enhance its interaction with a specific biological target. This structure-based design approach can, however, present significant synthetic hurdles, as the desired modifications may be on parts of the molecule that are not easily accessible through standard chemical reactions. rsc.org

Strategies for lead optimization could involve:

Modification of the thiophene ring: Introducing substituents at the 3-, 4-, or 5-positions of the thiophene ring could probe for additional binding interactions.

Derivatization of the 5-amino group: The amine functionality provides a convenient handle for introducing a wide variety of chemical groups through acylation, alkylation, or sulfonylation, thereby modulating the compound's physicochemical properties and target engagement.

Substitution on the benzoxazole ring: Although the parent compound is substituted at the 5-position, further modifications at the 4-, 6-, or 7-positions could be explored to refine selectivity and potency.

The following table illustrates how structural modifications on related benzoxazole scaffolds have been explored to improve biological activity, providing a blueprint for potential optimization of this compound.

| Core Scaffold | Substituent Modification | Observed Biological Effect | Reference |

| 2-Arylbenzoxazole | Variations on the 2-aryl ring | Upregulation of utrophin production | nih.gov |

| 2,5-Disubstituted Benzoxazole | Introduction of various groups at the 2- and 5-positions | Enhanced antimicrobial activity | nih.gov |

| Benzoxazole Hydrazone | Replacement of 2-acetylpyridine (B122185) with other acyl heteroaromatics | Nanomolar to micromolar inhibition of cancer cell proliferation | nih.gov |

Advancements in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Development of Eco-Friendly Synthetic Routes

Traditional methods for synthesizing benzoxazoles often involve harsh reaction conditions, toxic solvents, and expensive catalysts. mdpi.com Recent research has focused on developing more environmentally benign pathways. An eco-friendly approach to synthesizing 2-arylbenzoxazoles, a class to which this compound belongs, involves the condensation of a 2-aminophenol (B121084) with an aldehyde. tandfonline.comtandfonline.com

For the specific synthesis of this compound, a potential green route would start with 2-amino-4-nitrophenol (B125904) and thiophene-2-carboxaldehyde. Eco-friendly methods that could be adapted for this synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. tandfonline.comtandfonline.com

Use of green solvents: Replacing conventional volatile organic compounds with water or biodegradable solvents like curd water has been shown to be effective. tandfonline.comtandfonline.combohrium.com

Photocatalysis: Visible light-initiated reactions using catalysts like Eosin Y offer a mild and metal-free alternative for synthesizing 2-arylbenzoxazoles. researchgate.net

Utilization of Recyclable Catalysts and Solvent-Free Conditions

A key aspect of sustainable synthesis is the use of catalysts that can be easily recovered and reused, reducing both cost and waste. Several recyclable catalytic systems have been developed for benzoxazole synthesis. rsc.org Furthermore, conducting reactions under solvent-free conditions represents a significant step towards greener chemistry. organic-chemistry.orgacs.orgtandfonline.com

The synthesis of 2-arylbenzoxazoles has been successfully achieved through the condensation of 2-aminophenols with aldehydes or carboxylic acids under solvent-free conditions, often facilitated by a recyclable catalyst. organic-chemistry.orgacs.orgtandfonline.comresearchgate.net

The table below summarizes various recyclable catalysts and conditions that could be applied to the synthesis of this compound.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

| Brønsted acidic ionic liquid (BAIL) gel | Solvent-free, 130 °C | Reusable, high yields, simple work-up | acs.orgnih.gov |

| Copper(II) oxide nanoparticles | DMSO, air | Heterogeneous, recyclable, ligand-free | organic-chemistry.org |

| MCM-41 | Solvent-free | Reusable, efficient for acyl chloride condensation | tandfonline.com |

| Nano-TiO₂ | Solvent-free, 90 °C | Reusable for up to 8 runs, mild conditions | rsc.org |

| Lawesson's Reagent | Solvent-free, microwave-assisted | Efficient for condensation with carboxylic acids | organic-chemistry.org |

Challenges and Emerging Trends in this compound Research

Despite the promise of the this compound scaffold, researchers face several challenges in its synthesis and in optimizing its biological properties.

Overcoming Synthetic Complexities

The synthesis of unsymmetrically 2,5-disubstituted benzoxazoles like this compound can be complex. nih.govnih.gov A common route involves a multi-step process, which can be inefficient and costly. mdpi.com A plausible synthetic pathway could involve:

Nitration of a suitable phenol (B47542) precursor.

Reduction of the nitro group to an amino group.

Condensation with thiophene-2-carbonyl chloride or a related derivative.

Cyclization to form the benzoxazole ring.

Reduction of the second nitro group (if introduced earlier) to the final 5-amino functionality.

Each of these steps requires careful optimization of reaction conditions to maximize yield and minimize side products, followed by purification, which can be challenging. An efficient cobalt(III)-catalyzed synthesis for 2,5-disubstituted oxazoles has been described, which could potentially be adapted for benzoxazole synthesis, offering a more direct, one-step approach. rsc.org

Enhancing Specificity in Biological Activity

A major challenge in drug discovery is designing compounds that interact specifically with their intended biological target, thereby minimizing off-target effects. For this compound, enhancing its biological specificity is crucial for its development as a potential therapeutic agent.

Structure-activity relationship (SAR) studies are key to achieving this. nih.govnih.govnih.gov By systematically synthesizing and testing derivatives, researchers can identify the structural features that govern target binding and selectivity. For instance, studies on other benzoxazoles have shown that the nature and position of substituents can dramatically influence their activity and selectivity. researchgate.netnih.gov The presence of a thiophene substituent on a benzoxazole core has been shown to be promising for activity in certain cancer cell lines. researchgate.net

Emerging trends to enhance specificity include:

Targeting specific protein families: Benzoxazole derivatives have been designed as inhibitors of kinases, epigenetic targets, and apoptosis pathways. nih.govnih.govrsc.org By understanding the three-dimensional structure of the target's binding site, modifications to the this compound scaffold can be designed to maximize complementary interactions.

Modulating physicochemical properties: Fine-tuning properties such as solubility, lipophilicity, and metabolic stability through chemical modification can improve a compound's pharmacokinetic profile and in vivo efficacy. nih.gov

Incorporation into larger molecules: The core structure can be incorporated into more complex molecules, such as chitosan (B1678972) derivatives, to improve drug delivery and targeting capabilities. mdpi.com

Future research will likely focus on computational modeling and advanced screening techniques to predict and validate the biological targets of this compound and its derivatives, paving the way for the rational design of more specific and effective compounds.

Integration of High-Throughput Screening and Computational Design

The exploration of the full therapeutic potential of this compound and its analogs can be significantly accelerated through the strategic integration of high-throughput screening (HTS) and computational design. These technologies offer a powerful synergy, enabling the rapid identification of bioactive compounds and the rational design of new molecules with enhanced properties.

High-throughput screening allows for the testing of vast libraries of chemical compounds against specific biological targets in a massively parallel fashion. nih.gov For instance, in the quest for new antimicrobial agents, a collection of compounds including benzothiophene (B83047) acylhydrazones was screened against multidrug-resistant Staphylococcus aureus, leading to the identification of several promising hits. nih.gov Similarly, HTS has been instrumental in screening over 30,000 compounds to identify new anthelmintics against gastrointestinal nematodes. nih.gov This approach could be readily adapted to screen derivatives of this compound against a wide array of biological targets, such as kinases, proteases, or specific receptors, to uncover novel therapeutic applications.

Computational design, encompassing techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, provides a rational, structure-based approach to drug discovery. This methodology has been successfully applied to various heterocyclic scaffolds. For example, computational high-throughput screening of the ChemBridge library was used to identify a dual inhibitor of EGFR and HER2 kinases for potential gastric cancer therapy. nih.gov In another study, molecular docking was employed to investigate the binding interactions of novel 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives with dihydrofolate reductase, supporting their potential as anticancer agents. nih.gov Furthermore, computational studies, including density functional theory (DFT) calculations and molecular docking, have been used to understand the electronic properties and binding interactions of newly synthesized pyrazolyl–thiazole derivatives of thiophene. nih.gov

The true power of this integrated approach lies in its iterative nature. Initial HTS campaigns on a diverse library of this compound derivatives can identify initial "hit" compounds. These hits can then be subjected to computational analysis to understand their binding modes and structure-activity relationships. This knowledge, in turn, guides the in silico design of a next-generation, focused library of compounds with predicted higher potency and better pharmacological profiles. This newly designed library can then be synthesized and subjected to a further round of HTS, creating a cycle of continuous optimization.

A hypothetical workflow for applying this integrated strategy to this compound is outlined below:

| Step | Action | Methodology | Desired Outcome |

| 1 | Library Generation | Parallel synthesis | A diverse chemical library based on the this compound scaffold. |

| 2 | Primary Screening | High-Throughput Screening (HTS) | Identification of initial "hit" compounds with activity against a specific biological target. |

| 3 | Hit Validation & SAR | Dose-response assays & initial computational analysis | Confirmation of activity and preliminary understanding of structure-activity relationships (SAR). |

| 4 | Computational Modeling | Molecular docking, QSAR, virtual screening | Generation of a predictive model for compound binding and activity. |

| 5 | Rational Design | In silico modification of hit compounds | Design of a focused library of new derivatives with predicted enhanced potency and selectivity. |

| 6 | Synthesis & Re-screening | Chemical synthesis and HTS | Validation of computational predictions and identification of optimized lead compounds. |

This integrated approach of HTS and computational design holds immense promise for unlocking the full therapeutic potential of the this compound scaffold, paving the way for the discovery of novel and effective therapeutic agents.

Q & A

Q. Advanced

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values < 10 µM suggest promising activity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like CDK1 or GSK3β. For example, a benzimidazole-thiazole analog showed a docking score of −9.2 kcal/mol with CDK1, indicating strong binding .

- SAR Studies : Modify the thiophene substituents (e.g., bromination at the 5-position) to enhance potency and selectivity .

How can researchers analyze tautomeric or conformational equilibria in solution?

Advanced

Use - NOESY NMR to detect through-space correlations between protons in different tautomers. For example, keto-enol equilibria in thiazolidinone derivatives are resolved by integrating cross-peaks in DMSO-d . Computational MD simulations (AMBER force field) over 50 ns trajectories can also predict dominant conformers in aqueous environments .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization).

- Byproduct Management : Monitor thiol oxidation byproducts via LC-MS and implement scavengers (e.g., triethylamine) .

- Yield Improvement : Use Design of Experiments (DoE) to optimize parameters like temperature (40–80°C) and catalyst loading (5–10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.